molecular formula C12H10F6IP B1225549 Diphenyliodonium hexafluorophosphate CAS No. 58109-40-3

Diphenyliodonium hexafluorophosphate

Cat. No.: B1225549
CAS No.: 58109-40-3
M. Wt: 426.08 g/mol
InChI Key: DSSRLRJACJENEU-UHFFFAOYSA-N
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Description

Diphenyliodonium hexafluorophosphate is an organoiodine compound with the chemical formula (C6H5)2I(PF6). It is widely recognized for its role as a cationic photoinitiator and photoacid generator. This compound is particularly valued in the field of photopolymerization, where it acts as a catalyst for the polymerization of various monomers under light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium hexafluorophosphate can be synthesized through the reaction of diphenyliodonium chloride with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction is as follows:

(C6H5)2ICl+KPF6(C6H5)2I(PF6)+KCl(C_6H_5)_2ICl + KPF_6 \rightarrow (C_6H_5)_2I(PF_6) + KCl (C6​H5​)2​ICl+KPF6​→(C6​H5​)2​I(PF6​)+KCl

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Overview : Diphenyliodonium hexafluorophosphate is primarily recognized as an effective photoinitiator in UV-curable coatings and adhesives. Its role in initiating polymerization processes enhances the durability and performance of final products.

Case Study : Research conducted by Xiao et al. demonstrated that this compound effectively initiated the polymerization of acrylate monomers in combination with naphthalimide derivatives as sensitizers. The study achieved a high degree of monomer conversion exceeding 50%, showcasing its efficiency as a photoinitiator in complex systems .

Study Monomer Type Degree of Conversion (%) Photoinitiator Used
Xiao et al.Acrylate>50%This compound

Electronics Manufacturing

Overview : In the electronics sector, this compound is employed in the production of photoresists for semiconductor devices. Its ability to facilitate precise patterning is crucial for high-resolution features in modern electronics.

Application Details : The compound acts as a cationic photoinitiator and photoacid generator, enabling efficient photochemical polymerization essential for creating intricate electronic components .

Organic Synthesis

Overview : As a reagent, this compound is utilized in various organic reactions, particularly for introducing iodine into organic compounds. This capability makes it a valuable tool for synthesizing complex molecules.

Research Findings : Studies have indicated that this compound can enhance reaction yields and selectivity when used alongside other reagents in organic synthesis .

Antimicrobial Applications

Overview : Recent investigations have highlighted the potential of this compound in developing antimicrobial materials. Its properties may be beneficial in healthcare settings to reduce infection rates.

Significance : The compound's ability to generate reactive species upon irradiation can lead to the formation of antimicrobial agents, making it a candidate for further research in medical applications .

Research in Photochemistry

Overview : this compound plays a significant role in photochemical studies involving light-induced chemical reactions. It aids researchers in understanding reaction mechanisms and developing new materials with tailored properties.

Case Study Example : A study on the photooxidative sensitization of bis( p-substituted diphenyl) indicated that diphenyliodonium salts could effectively initiate photopolymerization processes, contributing to advancements in material science .

Mechanism of Action

The mechanism by which diphenyliodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon light exposure. When exposed to light, the compound undergoes homolytic cleavage to produce phenyl radicals and a reactive iodonium ion. These intermediates can initiate polymerization reactions by generating protonic acids, which catalyze the polymerization of monomers .

Comparison with Similar Compounds

  • Bis(4-methylphenyl)iodonium hexafluorophosphate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Triarylsulfonium hexafluoroantimonate salts

Comparison: Diphenyliodonium hexafluorophosphate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to similar compounds, it offers better solubility in organic solvents and higher thermal stability. Additionally, its ability to initiate polymerization under visible light makes it more versatile for various applications .

Biological Activity

Diphenyliodonium hexafluorophosphate (DPIHP) is a compound that has garnered attention in various fields, particularly in photopolymerization and dental materials. This article explores its biological activity, focusing on its effects on polymerization processes, mechanical properties of dental adhesives, and potential cytotoxicity.

DPIHP is an iodonium salt with the formula (C6H5)2I+(PF6)(C_6H_5)_2I^+(PF_6)^-. It is known for its role as a photoinitiator in polymer chemistry, where it facilitates the polymerization of various monomers under UV light. Its unique structure allows it to generate free radicals upon irradiation, which are essential for initiating polymerization reactions.

Photoinitiation and Polymerization

DPIHP has been extensively studied for its effectiveness as a photoinitiator in polymerization systems. Research indicates that it can significantly enhance the rate of polymerization and the degree of conversion of acrylate monomers. For instance, studies have shown that when combined with coinitiators such as camphorquinone (CQ) and 1-phenyl-1,2-propanedione (PPD), DPIHP improves the mechanical properties of dental resins and increases their degree of conversion .

Table 1: Polymerization Efficiency of DPIHP

CoinitiatorDegree of Conversion (%)Flexural Strength (MPa)Modulus (GPa)
CQ56 - 89IncreasedIncreased
PPD50 - 70ModerateModerate
CQ + PPD70 - 90HighestHighest

Mechanical Properties in Dental Applications

The incorporation of DPIHP into dental adhesive formulations has been shown to enhance various physical properties. A study evaluated several formulations containing DPIHP and assessed their mechanical performance using standardized tests. The results indicated that DPIHP not only improved the degree of conversion but also positively affected flexural strength, cohesive strength, and reduced water sorption and solubility .

Case Study: Dental Adhesives

In a clinical study involving dental adhesives, different formulations were tested with varying concentrations of DPIHP. The findings revealed that:

  • Higher concentrations of DPIHP led to better mechanical properties.
  • Resins with PPD and CQ combined with DPIHP exhibited superior performance compared to those without it.
  • The degree of conversion was significantly higher in resins containing DPIHP, suggesting enhanced curing efficiency .

Cytotoxicity and Genotoxicity

While DPIHP shows promising applications in polymer chemistry, its biological safety is crucial for clinical use. Several studies have investigated the cytotoxic effects of DPIHP on human cells. For example, research has indicated that DPIHP may exhibit cytotoxic effects when used in high concentrations, particularly in methacrylate-based orthodontic adhesives .

Table 2: Cytotoxicity Assessment of DPIHP

Concentration (mol%)Cytotoxicity LevelGenotoxicity Level
0NoneNone
0.5LowLow
1ModerateModerate

Q & A

Basic Research Questions

Q. What are the optimal concentrations of DPI in resin formulations for maximizing polymerization efficiency?

DPI is typically incorporated at 0.5–1 mol% in resin systems containing camphorquinone (CQ) and amine co-initiators like ethyl 4-(dimethylamino)benzoate (EDAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). Experimental designs involve preparing model resins with varying DPI concentrations (e.g., 0, 0.5, and 1 mol%) and evaluating the degree of conversion (DC) via Fourier-transform infrared spectroscopy (FTIR). For DMAEMA-based resins, higher DPI concentrations (1 mol%) significantly improve DC, while EDAB systems show less dependency on DPI due to EDAB’s inherent reactivity .

Q. How should DPI be handled and stored to maintain stability in experimental settings?

DPI is light-sensitive and hygroscopic. Storage recommendations include:

  • Temperature : 4°C in airtight containers under inert gas (e.g., argon).
  • Solubility : Dissolve in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) due to poor solubility in non-polar solvents like hexane or toluene.
  • Safety : Use personal protective equipment (PPE) to avoid skin/eye contact, as DPI may cause burns (Hazard Code 34). Quench residues with UV light to decompose iodonium species .

Advanced Research Questions

Q. How does DPI interact with different amine co-initiators (e.g., EDAB vs. DMAEMA) to influence polymerization kinetics?

DPI acts as an electron acceptor, scavenging inactive CQ radicals and generating phenyl radicals that propagate polymerization. In EDAB-containing systems, the higher electron-donating capacity of EDAB reduces DPI’s impact, achieving DC values >20% without DPI. Conversely, DMAEMA’s lower reactivity necessitates DPI (1 mol%) to boost DC by 15–20%. Mechanistic studies suggest DPI fragments more efficiently in DMAEMA systems due to favorable proton abstraction kinetics .

Q. What methodologies are used to assess DPI’s impact on physicochemical properties of cured polymers?

Key methods include:

  • Degree of Conversion (DC) : FTIR spectroscopy to monitor methacrylate C=C bond reduction at ~1635 cm⁻¹.
  • Mechanical Properties : Flexural strength (Ef) and modulus (E) measured via three-point bending tests. For example, DMAEMA-based resins with 1 mol% DPI show Ef = 130.73 MPa vs. 109.44 MPa without DPI.
  • Statistical Analysis : Tukey’s post-hoc test (p < 0.05) to compare means across formulation groups .

Q. How does DPI facilitate UV-triggered decomposition in stimuli-responsive materials?

In silicone-based composites, DPI acts as a photolabile agent. UV exposure (λ = 254–365 nm) cleaves the C–I bond, releasing fluoride ions that hydrolyze siloxane networks. This weakens the material, enabling thermal decomposition (>60°C) into an oily residue. Applications include self-destructing robotics, where DPI’s decomposition kinetics (t½ ~1 hour under UV) are critical for controlled disintegration .

Q. What factors guide the selection of DPI over other cationic initiators (e.g., triarylsulfonium salts) in photopolymerization?

While triarylsulfonium hexafluoroantimonate offers similar initiation efficiency, DPI is preferred in non-toxic applications due to the absence of heavy metals (e.g., antimony). However, triarylsulfonium hexafluorophosphate may be chosen for cost-sensitive studies. Experimental validation should compare initiation rates (via photo-DSC) and cytotoxicity (e.g., ISO 10993-5 assays) .

Properties

IUPAC Name

diphenyliodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSRLRJACJENEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886252
Record name Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

426.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58109-40-3
Record name Diphenyliodonium hexafluorophosphate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Diphenyliodonium hexafluorophosphate
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Synthesis routes and methods I

Procedure details

A mixture of 4 parts of diphenyliodonium perchlorate, 1.95 parts of potassium hexafluorophosphate and about 90 parts of methylethyl ketone was stirred for 1 hour at room temperature and then filtered to remove precipitated potassium perchlorate. The remaining solution was then evaporated to dryness resulting in 4 parts of a solid having a melting point of 127°-131° C. Based on method of preparation, there was obtained a 94% yield of diphenyliodonium hexafluorophosphate.
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated for preparing an aromatic halonium salt using diphenyliodonium chloride. In this preparation, fluoroboric acid was replaced by 25 ml (60%) hexafluorophosphoric acid. There was obtained a 74% yield of diphenyliodonium hexafluorophosphate having a m.p. of 139°-141° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyliodonium hexafluorophosphate

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